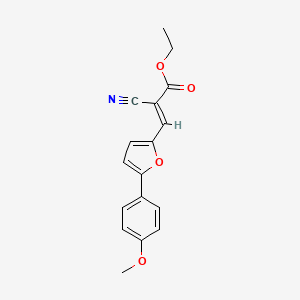

Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate

Description

Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate is a cyanoacrylate derivative characterized by a conjugated system comprising a cyano group, an ethyl ester, and a substituted furyl moiety. The 5-(4-methoxyphenyl)-2-furyl substituent introduces both electron-donating (methoxy) and π-conjugated (furan) effects, influencing its physicochemical and reactivity profiles. This compound serves as a precursor in synthesizing bioactive molecules and participates in reactions such as Knoevenagel condensations due to its electrophilic α,β-unsaturated ester system .

Properties

CAS No. |

853344-56-6 |

|---|---|

Molecular Formula |

C17H15NO4 |

Molecular Weight |

297.30 g/mol |

IUPAC Name |

ethyl (E)-2-cyano-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C17H15NO4/c1-3-21-17(19)13(11-18)10-15-8-9-16(22-15)12-4-6-14(20-2)7-5-12/h4-10H,3H2,1-2H3/b13-10+ |

InChI Key |

GYXPRVBSDQAEGW-JLHYYAGUSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)OC)/C#N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Classical Thermal Synthesis

The traditional synthesis involves reacting 5-(4-methoxyphenyl)-2-furaldehyde with ethyl cyanoacetate in the presence of a base catalyst. Key parameters include:

Mechanism :

The base deprotonates ethyl cyanoacetate, generating a nucleophilic enolate that attacks the aldehyde carbonyl group. Subsequent dehydration forms the α,β-unsaturated cyanoacrylate.

Limitations :

Microwave-Assisted Synthesis

Solvent-Free Microwave Irradiation

Microwave irradiation reduces reaction times from hours to minutes. A study using silica gel-supported L-proline achieved 92% yield in 15 minutes under solvent-free conditions:

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% L-proline |

| Microwave Power | 600 W |

| Temperature | 80°C |

| Yield | 92% |

Advantages :

Aqueous Microwave Synthesis

Using water as a solvent and NaCl as an electrolyte, yields reached 89–99% in 35 minutes. This method avoids organic solvents and enhances reaction rates via dielectric heating.

Catalytic Innovations

Diisopropylethylammonium Acetate (DIPEAc)

DIPEAc catalyzed Knoevenagel condensations with 97–99% yields in ethanol at room temperature. Key benefits:

Ionic Liquids

1-Butyl-3-methylimidazolium acetate ([BMIM]OAc) achieved 95% yield in 2 hours at 70°C. Ionic liquids stabilize intermediates and simplify product isolation.

Mechanochemical Approaches

Ball milling with KOH/Na₂CO₃ as a solid base produced the compound in 88% yield without solvents. This method minimizes waste and eliminates solvent recovery steps.

| Parameter | Value |

|---|---|

| Milling Time | 30 minutes |

| Catalyst | KOH (5 mol%) |

| Yield | 88% |

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time | Yield | Scalability |

|---|---|---|---|---|---|

| Classical Thermal | Piperidine | Ethanol | 6 h | 72% | Moderate |

| Microwave (Solvent-Free) | L-Proline | None | 15 min | 92% | High |

| DIPEAc Catalysis | DIPEAc | Ethanol | 2 h | 99% | High |

| Mechanochemical | KOH | None | 30 min | 88% | High |

Key Trends :

-

Green chemistry methods (microwave, mechanochemical) dominate recent research due to sustainability.

-

Heterogeneous catalysts (e.g., silica-supported proline) enable easier recovery and reuse.

Industrial-Scale Production

While laboratory methods are well-established, industrial protocols are less documented. Potential strategies include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate serves as a versatile intermediate in organic synthesis. Its cyano group allows for various nucleophilic substitutions and additions, making it a valuable building block for synthesizing more complex organic molecules.

Key Reactions:

- Knoevenagel Condensation : This compound can undergo Knoevenagel reactions to form α,β-unsaturated carbonyl compounds, which are essential in creating pharmaceuticals and agrochemicals .

- Michael Addition : The compound can participate in Michael addition reactions, providing pathways to synthesize biologically active compounds .

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly in the development of new pharmaceuticals. Its derivatives have been explored for their anti-inflammatory and anticancer properties.

Case Studies:

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

- Another investigation highlighted its role as an anti-inflammatory agent, where modifications to the compound led to enhanced activity compared to existing drugs .

Materials Science

In materials science, this compound has been utilized in the development of polymers and nanomaterials.

Applications:

- Polymerization : The compound can be polymerized to create materials with specific mechanical and thermal properties suitable for various applications, including coatings and adhesives .

- Nanocomposites : Its incorporation into nanocomposite materials has been studied for enhancing electrical conductivity and mechanical strength .

Data Table of Applications

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Organic Synthesis | Intermediate for α,β-unsaturated carbonyls | Valuable for synthesizing complex organic molecules |

| Medicinal Chemistry | Anti-inflammatory and anticancer agents | Significant cytotoxicity against cancer cell lines |

| Materials Science | Polymerization and nanocomposites | Enhanced mechanical properties in composites |

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Structural Features

The compound is compared to structurally related cyanoacrylates (Table 1):

Table 1: Structural Comparison

Key Observations :

- The target compound’s 5-(4-methoxyphenyl)-2-furyl group enhances π-conjugation compared to simpler aryl/furyl analogs.

- Bulky substituents (e.g., 2-ethylhexyl in ) reduce solubility but may stabilize intermediates in catalytic reactions.

Physicochemical and Spectroscopic Properties

Spectroscopic Data

Table 2: FTIR and NMR Comparison

Key Observations :

Biological Activity

Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate (CAS Number: 853344-56-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group, a methoxy-substituted phenyl ring, and a furan moiety, which are known to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 299.31 g/mol .

Antibacterial and Antifungal Properties

While specific data on the antibacterial and antifungal activities of this compound are sparse, related compounds within its chemical class have demonstrated such activities. The benzo[b]furan derivatives have been noted for their broad-spectrum antimicrobial properties, indicating that similar compounds may exhibit comparable effects .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific cellular targets. For example, compounds with similar structures have been observed to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This suggests that this compound may also influence microtubule dynamics.

Case Studies and Research Findings

- In Vitro Studies : Preliminary in vitro studies on related compounds indicate significant cytotoxicity against various cancer cell lines. For instance, a recent study demonstrated that modifications in the substituents on the furan ring could enhance antiproliferative activity .

- Molecular Docking Simulations : Computational studies have shown that derivatives can effectively bind to target proteins involved in cancer progression. These simulations suggest that structural modifications can optimize binding affinity and selectivity .

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for preparing Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate?

- Methodology :

- Knoevenagel condensation : A common approach for α,β-unsaturated esters involves reacting aldehydes with active methylene compounds (e.g., ethyl cyanoacetate) in polar aprotic solvents (e.g., DMF or THF) under catalytic basic conditions (e.g., piperidine) .

- Microwave-assisted synthesis : Shortens reaction time and improves yield by enhancing reaction kinetics. For structurally similar acrylates, microwave irradiation at 80–100°C for 20–30 minutes achieves >85% yield .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity of the furan and cyano groups, as observed in analogous compounds .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- FTIR : Key peaks include:

- ~2216 cm⁻¹ : C≡N stretch (cyano group).

- ~1717 cm⁻¹ : C=O stretch (ester).

- ~1600–1588 cm⁻¹ : C=C stretch (α,β-unsaturated system) .

- ¹H NMR :

- δ 6.5–8.0 ppm : Aromatic protons from the 4-methoxyphenyl and furan moieties.

- δ 4.2–4.4 ppm (q) : Ethyl ester –CH₂CH₃.

- δ 3.8–3.9 ppm (s) : Methoxy (–OCH₃) .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis (as in related cyanoacrylates) resolves spatial arrangement and bond angles .

Q. What reactivity patterns are expected from the α,β-unsaturated ester and cyano groups?

- Methodology :

- Nucleophilic additions : The electron-deficient double bond undergoes Michael additions with amines or thiols. For example, reaction with aniline derivatives at 60°C in ethanol yields adducts .

- Cycloadditions : The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .

- Hydrolysis : The ester group can be hydrolyzed to carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions for further functionalization .

Advanced Research Questions

Q. How can computational chemistry predict electronic properties and reaction pathways?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. For example, the LUMO of the α,β-unsaturated ester is localized on the C=C bond, explaining its reactivity .

- Molecular docking : Simulate binding interactions with biological targets (e.g., fungal enzymes) using AutoDock Vina. Adjust substituents (e.g., methoxy vs. ethoxy) to optimize affinity .

Q. What thermodynamic parameters are critical for stability and sublimation studies?

- Methodology :

- Combustion calorimetry : Measure standard enthalpy of combustion (ΔcH°) using a bomb calorimeter. For cyanoacrylate analogs, ΔcH° ranges from -4500 to -5000 kJ/mol .

- Thermogravimetric analysis (TGA) : Determine sublimation enthalpy (ΔsubH) by monitoring mass loss under controlled heating (e.g., 5°C/min in N₂ atmosphere). Structural analogs show ΔsubH ≈ 90–110 kJ/mol .

Q. How to design assays for evaluating antifungal or antimicrobial activity?

- Methodology :

- Agar diffusion assay : Test against Candida albicans or Aspergillus niger using 100 µg/mL compound concentration. Measure inhibition zones (mm) and compare to fluconazole controls .

- MIC determination : Use broth microdilution (CLSI guidelines) to find minimum inhibitory concentrations. Structural analogs with furan moieties show MICs of 8–32 µg/mL .

- Mechanistic studies : Perform enzyme inhibition assays (e.g., lanosterol demethylase for antifungals) to identify molecular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.